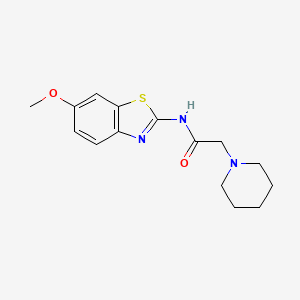

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of derivatives of this compound involves complex chemical reactions. For example, the synthesis of 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide features a structure with two independent molecules showing similar geometries, forming dimers and ribbons in the crystal via hydrogen bonds and attractive interactions (Bunev et al., 2013).

Molecular Structure Analysis

- The molecular structure of related compounds has been studied extensively. The structure of 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, for instance, is characterized by an almost planar N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety and specific dihedral angles, revealing insights into its structural properties (Bunev et al., 2013).

Chemical Reactions and Properties

- The compound and its derivatives exhibit unique chemical reactions and properties, such as forming dimers and extended structures via hydrogen bonding and other interactions. These properties are crucial for understanding its reactivity and potential applications (Bunev et al., 2013).

科学的研究の応用

Antimicrobial and Antifungal Activities

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide and its derivatives have shown potential in antimicrobial activities, particularly against pathogenic bacteria and Candida species. These compounds have been more effective against fungi than bacteria, with certain derivatives exhibiting significant anticandidal activity. This suggests a potential application of these compounds in developing antimicrobial treatments, especially targeting fungal infections (Mokhtari & Pourabdollah, 2013).

Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition

Research into the structure-activity relationships of various 6,5-heterocycles, including this compound derivatives, has indicated their efficacy as dual inhibitors of PI3Kα and mTOR. These findings are significant for the development of new cancer therapies, as they suggest these compounds can target key pathways involved in cancer cell growth and survival (Stec et al., 2011).

Synthesis and SAR of Antimicrobial Agents

Further studies on substituted 2-aminobenzothiazoles derivatives, including those structurally related to this compound, have expanded our understanding of antimicrobial resistance. These studies have led to the synthesis and evaluation of compounds with potential antimicrobial activity, highlighting the role of such derivatives in addressing global health challenges posed by resistant pathogens (Anuse et al., 2019).

Antitumor Activities

Derivatives of this compound have been investigated for their antitumor properties. These studies have revealed that certain compounds exhibit potent antiproliferative activity against various cancer cell lines, including human cervical and lung cancer cells. Such findings support the potential therapeutic application of these compounds in cancer treatment (Wu et al., 2017).

特性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-20-11-5-6-12-13(9-11)21-15(16-12)17-14(19)10-18-7-3-2-4-8-18/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWVDJCWVHXHLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)

![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)

![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)